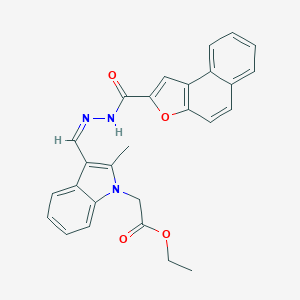
STK899704
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STK899704 typically involves multicomponent reactions. These reactions utilize 2-naphthol as a starting material due to its electron-rich aromatic framework and multiple reactive sites . The process often includes steps such as Knoevenagel condensation, followed by reactions with intermediates to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multicomponent reactions are likely employed to ensure efficient and eco-friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different functional groups, while substitution reactions can introduce new substituents to the indole or naphthofuran rings .
Scientific Research Applications
Ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Its derivatives have shown potential in antiviral and antimicrobial studies.
Medicine: The compound’s structure is being explored for its anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of STK899704 involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole nucleus.
Naphtho[2,1-b]furan derivatives: Compounds with similar naphthofuran structures used in various organic transformations.
Uniqueness
Ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate is unique due to its combination of indole and naphthofuran structures, which confer a wide range of biological activities and synthetic versatility .
Properties
Molecular Formula |
C27H23N3O4 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 2-[3-[(Z)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate |
InChI |
InChI=1S/C27H23N3O4/c1-3-33-26(31)16-30-17(2)22(20-10-6-7-11-23(20)30)15-28-29-27(32)25-14-21-19-9-5-4-8-18(19)12-13-24(21)34-25/h4-15H,3,16H2,1-2H3,(H,29,32)/b28-15- |
InChI Key |
LRJLDVJFMBTCOG-MBTHVWNTSA-N |
SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C |
Isomeric SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)/C=N\NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C |
Canonical SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C |
Synonyms |
ethyl 2-(3-((E)-(benzo(e)(1)benzofuran-2-carbonylhydrazinylidene)methyl)-2-methylindol-1-yl)acetate STK899704 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















